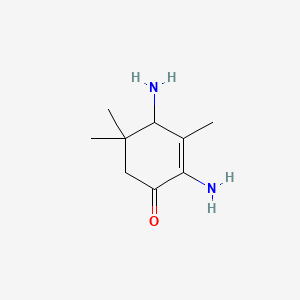![molecular formula C20H20ClNO2 B14368097 N-[1-(2-Chlorophenyl)-2-oxocyclohexyl]-N-methylbenzamide CAS No. 91003-09-7](/img/structure/B14368097.png)
N-[1-(2-Chlorophenyl)-2-oxocyclohexyl]-N-methylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[1-(2-Chlorophenyl)-2-oxocyclohexyl]-N-methylbenzamide: is a compound of interest in various scientific fieldsThis compound is categorized as an arylcyclohexylamine and is often used as an analytical reference standard.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N-[1-(2-Chlorophenyl)-2-oxocyclohexyl]-N-methylbenzamide involves multiple steps. One common method starts with the reaction of cyclohexanone with 2-chlorophenyl magnesium bromide, followed by dehydration in the presence of an acidic ionic liquid to obtain 1-(2-chlorophenyl)-cyclohexene. This intermediate is then oxidized using potassium permanganate to form a hydroxy ketone. The final step involves imination with methylamine and rearrangement at elevated temperatures .
Industrial Production Methods: Industrial production methods for this compound are not widely documented. the synthesis typically involves scalable reactions and purification techniques such as column chromatography to ensure high purity and yield .
Análisis De Reacciones Químicas
Types of Reactions: N-[1-(2-Chlorophenyl)-2-oxocyclohexyl]-N-methylbenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form hydroxy ketones.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group.
Common Reagents and Conditions:
Oxidation: Potassium permanganate is commonly used.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products: The major products formed from these reactions include hydroxy ketones, amine derivatives, and substituted benzamides .
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, N-[1-(2-Chlorophenyl)-2-oxocyclohexyl]-N-methylbenzamide is used as an intermediate in the synthesis of complex molecules. Its reactivity and versatility make it valuable in organic synthesis.
Biology: The compound is studied for its potential effects on biological systems. It is used in research to understand its interactions with various enzymes and receptors.
Medicine: In medicine, the compound is explored for its potential therapeutic applications. It is studied as a potential drug candidate for treating various conditions, including pain and anxiety.
Industry: In the industrial sector, the compound is used in the development of new materials and chemical processes. Its stability and reactivity make it suitable for various applications.
Mecanismo De Acción
The mechanism of action of N-[1-(2-Chlorophenyl)-2-oxocyclohexyl]-N-methylbenzamide involves its interaction with specific molecular targets. It is known to act on the central nervous system, potentially modulating the activity of certain neurotransmitters. The compound’s effects are mediated through its binding to receptors and enzymes, influencing various biochemical pathways.
Comparación Con Compuestos Similares
N-Boc Norketamine: An analytical reference standard categorized as an arylcyclohexylamine.
Ketamine: A well-known anesthetic and analgesic drug with a similar structure.
Hydroxynorketamine: A metabolite of ketamine used in research.
Uniqueness: N-[1-(2-Chlorophenyl)-2-oxocyclohexyl]-N-methylbenzamide is unique due to its specific chemical structure, which imparts distinct reactivity and stability. Its applications in various fields, from chemistry to medicine, highlight its versatility and importance in scientific research.
Propiedades
Número CAS |
91003-09-7 |
|---|---|
Fórmula molecular |
C20H20ClNO2 |
Peso molecular |
341.8 g/mol |
Nombre IUPAC |
N-[1-(2-chlorophenyl)-2-oxocyclohexyl]-N-methylbenzamide |
InChI |
InChI=1S/C20H20ClNO2/c1-22(19(24)15-9-3-2-4-10-15)20(14-8-7-13-18(20)23)16-11-5-6-12-17(16)21/h2-6,9-12H,7-8,13-14H2,1H3 |
Clave InChI |
OTDRJFXNJCZWBI-UHFFFAOYSA-N |
SMILES canónico |
CN(C(=O)C1=CC=CC=C1)C2(CCCCC2=O)C3=CC=CC=C3Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



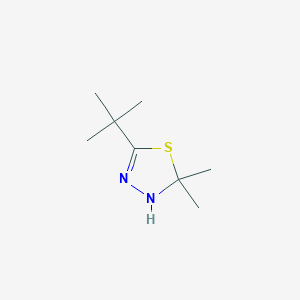
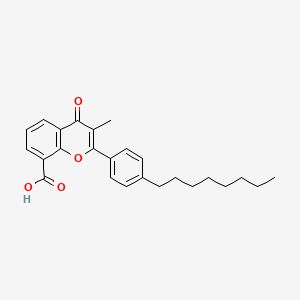
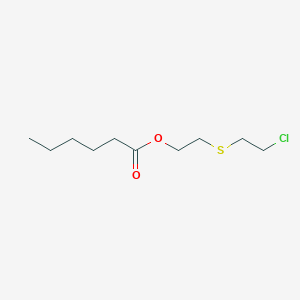

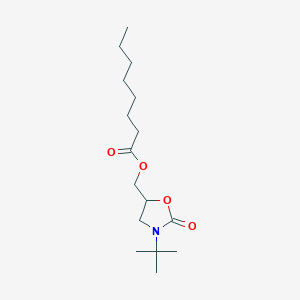
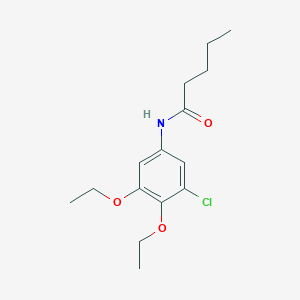
![4-[(1-Carboxyethyl)amino]butanoic acid](/img/structure/B14368055.png)
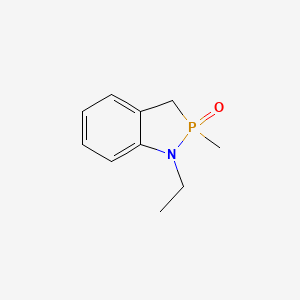


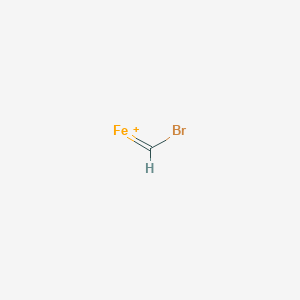
![4-Methyl-1-phenyl-6-[(triphenylsilyl)oxy]hex-4-en-2-yn-1-one](/img/structure/B14368090.png)
